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Cat. No.: B1679530 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ropitoin (TR 2985) is a novel antiarrhythmic agent identified as a promising candidate for the

management of cardiac rhythm disorders. This technical guide provides an in-depth overview

of the discovery, synthesis, and mechanism of action of Ropitoin. It includes a detailed

account of its electrophysiological effects on cardiac tissues, comprehensive experimental

protocols, and a plausible synthetic route based on established hydantoin chemistry. The

information is presented to serve as a valuable resource for researchers and professionals in

the field of drug discovery and development.

Discovery and Initial Characterization
Ropitoin, designated as TR 2985, emerged from research focused on developing novel

antiarrhythmic drugs with improved efficacy and safety profiles. The initial investigations into its

pharmacological properties were first published in 1980 by Vidrio et al.[1]. This early work

identified TR 2985 as a promising diphenylhydantoin derivative with significant antiarrhythmic

activity[1]. Subsequent, more detailed studies, notably by Elizalde et al. in 1988, further

elucidated its electrophysiological effects on various mammalian cardiac tissues, solidifying its

position as a novel antiarrhythmic compound[2].
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Property Value Source

IUPAC Name

5-(4-methoxyphenyl)-5-phenyl-

3-[3-(4-phenylpiperidin-1-

yl)propyl]imidazolidine-2,4-

dione

PubChem

Molecular Formula C30H33N3O3 PubChem

Molecular Weight 483.6 g/mol PubChem

CAS Number 56079-81-3 PubChem

Synonyms
TR 2985, Ropitoin

Hydrochloride
[1][2]

Synthesis of Ropitoin (TR 2985)
The synthesis of Ropitoin, a substituted hydantoin derivative, can be achieved through a multi-

step process. A plausible and efficient synthetic route is the Bucherer-Bergs reaction, a well-

established method for the synthesis of hydantoins. This is followed by an N-alkylation step to

introduce the side chain.

Synthesis of the Hydantoin Core
The core structure, 5-(4-methoxyphenyl)-5-phenylimidazolidine-2,4-dione, is synthesized via

the Bucherer-Bergs reaction.

Step 1: Formation of Cyanohydrin. 4-Methoxybenzophenone is reacted with a cyanide

source, such as sodium cyanide, in the presence of an acid to form the corresponding

cyanohydrin.

Step 2: Reaction with Ammonium Carbonate. The cyanohydrin intermediate is then heated

with ammonium carbonate in a suitable solvent, such as ethanol, to yield the 5,5-

disubstituted hydantoin.

N-Alkylation to Yield Ropitoin
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Step 3: Alkylation of the Hydantoin. The synthesized hydantoin is deprotonated with a strong

base, such as sodium hydride, to form an anion. This anion is then reacted with a suitable

alkylating agent, 1-(3-chloropropyl)-4-phenylpiperidine, to introduce the side chain at the N-3

position of the hydantoin ring, yielding Ropitoin.

Experimental Protocol: Synthesis of Ropitoin (TR 2985)

Part 1: Synthesis of 5-(4-methoxyphenyl)-5-phenylimidazolidine-2,4-dione

To a solution of 4-methoxybenzophenone (1 equivalent) in ethanol, add sodium cyanide (1.2

equivalents) and ammonium carbonate (3 equivalents).

Heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the hydantoin product.

Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-(4-

methoxyphenyl)-5-phenylimidazolidine-2,4-dione.

Part 2: Synthesis of Ropitoin

Suspend 5-(4-methoxyphenyl)-5-phenylimidazolidine-2,4-dione (1 equivalent) in a dry,

aprotic solvent such as dimethylformamide (DMF).

Add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere.

Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.

Add a solution of 1-(3-chloropropyl)-4-phenylpiperidine (1 equivalent) in DMF dropwise to the

reaction mixture.

Heat the reaction to 60-80°C and stir for 8-12 hours, monitoring by TLC.

After completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography to obtain Ropitoin.

Mechanism of Action and Electrophysiological
Effects
Ropitoin exerts its antiarrhythmic effects primarily by modulating cardiac ion channels. The key

study by Elizalde et al. (1988) provides a detailed characterization of these effects.

Effects on Cardiac Action Potential
Ropitoin was found to depress the maximum upstroke velocity (Vmax) of the action potential in

a frequency-dependent manner in guinea-pig atrial and ventricular muscle, as well as in dog

Purkinje fibers. This indicates a blockade of sodium channels, a hallmark of Class I

antiarrhythmic agents.

The effects on action potential duration (APD) were tissue-dependent. Ropitoin increased the

APD in atrial muscle while shortening it in ventricular muscle and Purkinje fibers.

Quantitative Electrophysiological Data
The following tables summarize the key quantitative findings from the study by Elizalde et al.

(1988).

Table 1: Effect of Ropitoin on Maximum Upstroke Velocity (Vmax) of the Action Potential

Tissue Concentration (µmol/l) Effect on Vmax

Guinea-pig Atrial Muscle 1-3 Depression

Guinea-pig Ventricular Muscle 1-3 Depression

Dog Purkinje Fibers 0.5-1.0 Depression

Table 2: Effect of Ropitoin on Action Potential Duration (APD)
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Tissue
Concentration
(µmol/l)

Effect on APD at
20%/50%
Repolarization

Effect on APD at
90% Repolarization

Guinea-pig Atrial

Muscle
1-3 Increased Increased

Guinea-pig Ventricular

Muscle
1-3 Shortened Shortened

Dog Purkinje Fibers 0.5-1.0 Shortened Shortened

Table 3: Effect of Ropitoin on Slow Action Potentials

Tissue Concentration (µmol/l) Effect

Guinea-pig Ventricular Slow

Action Potentials
1-3 Depression

Experimental Protocol: Electrophysiological Studies on Isolated Cardiac Tissues (Based on

Elizalde et al., 1988)

Tissue Preparation: Isolate atrial and ventricular muscle strips from guinea pigs and Purkinje

fibers from dog hearts. Mount the tissues in a perfusion chamber superfused with Tyrode's

solution at 36-37°C, gassed with 95% O2 and 5% CO2.

Electrophysiological Recordings: Impale the cardiac cells with glass microelectrodes filled

with 3 M KCl to record transmembrane action potentials.

Stimulation: Stimulate the tissues with square-wave pulses of 1 ms duration at a desired

frequency (e.g., 1 Hz) using bipolar silver electrodes.

Drug Application: After a control recording period, superfuse the tissues with Tyrode's

solution containing Ropitoin at the desired concentrations (0.5-3 µmol/l).

Data Analysis: Measure the following action potential parameters before and after drug

application: resting membrane potential, action potential amplitude, maximum upstroke
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velocity (Vmax), and action potential duration at 20%, 50%, and 90% of repolarization.

Signaling Pathways and Workflows
Proposed Signaling Pathway of Ropitoin's
Antiarrhythmic Action
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Caption: Proposed signaling pathway of Ropitoin's antiarrhythmic action.

Experimental Workflow for Electrophysiological
Characterization
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Caption: Workflow for electrophysiological characterization of Ropitoin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1679530?utm_src=pdf-body-img
https://www.benchchem.com/product/b1679530?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Ropitoin (TR 2985) is a novel antiarrhythmic agent with a distinct electrophysiological profile,

primarily characterized by a frequency-dependent block of sodium channels and tissue-specific

effects on action potential duration. The synthesis of Ropitoin can be efficiently achieved

through established chemical methodologies. This technical guide provides a comprehensive

summary of the discovery, synthesis, and mechanism of action of Ropitoin, intended to

facilitate further research and development in the field of antiarrhythmic therapies. The detailed

experimental protocols and data presented herein offer a solid foundation for future preclinical

and clinical investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Antiarrhythmic activity of TR 2985, a novel diphenylhydantoin derivative - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Effects of the novel antiarrhythmic compound TR 2985 (ropitoin) on action potentials of
different mammalian cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Discovery and Synthesis of Ropitoin (TR 2985): A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679530#discovery-and-synthesis-of-ropitoin-tr-
2985]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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